molecular formula C17H16F3N3O2S B2464471 (2-((Difluoromethyl)thio)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034429-08-6

(2-((Difluoromethyl)thio)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2464471
CAS No.: 2034429-08-6
M. Wt: 383.39
InChI Key: PQYAMPGGLHGMJT-UHFFFAOYSA-N
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Description

(2-((Difluoromethyl)thio)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16F3N3O2S and its molecular weight is 383.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Preclinical Profiling

A single pot dipolar cycloaddition reaction/Cope elimination sequence was developed to access novel P2X7 antagonists, including compounds with similar structural motifs to the specified compound. These compounds showed robust P2X7 receptor occupancy at low doses in rats, with one selected as a clinical candidate for mood disorder treatments (Chrovian et al., 2018).

Antimicrobial Activity

2,4-Difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and evaluated for in vitro antibacterial and antifungal activities. Some derivatives exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting the potential for further research into related compounds for antimicrobial applications (Mallesha & Mohana, 2014).

Structural Studies and Theoretical Calculations

The title compound was synthesized and its structure was confirmed by single crystal X-ray diffraction studies. Theoretical calculations were employed to optimize the structural coordinates, indicating a consistent geometry with experimental findings. This study provides insight into the detailed structural and electronic properties of similar compounds (Karthik et al., 2021).

Synthesis and Optimization for Antitubercular Activities

A series of [4-(aryloxy)phenyl]cyclopropyl methanones were synthesized and evaluated for antitubercular activity. Compounds demonstrated minimum inhibitory concentrations (MICs) effective against Mycobacterium tuberculosis, with one showing potent activity and potential for further development as an antitubercular agent. This research underscores the synthesis and optimization process for compounds with potential therapeutic applications (Bisht et al., 2010).

Spectroscopic Properties Analysis

The electronic absorption, excitation, and fluorescence properties of compounds similar to the specified one were investigated, indicating dual fluorescence with weak charge transfer separation in various solvents. This study highlights the impact of structure and environment on the spectroscopic properties, useful for designing compounds with specific optical characteristics (Al-Ansari, 2016).

Properties

IUPAC Name

[2-(difluoromethylsulfanyl)phenyl]-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2S/c18-11-8-21-17(22-9-11)25-12-4-3-7-23(10-12)15(24)13-5-1-2-6-14(13)26-16(19)20/h1-2,5-6,8-9,12,16H,3-4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYAMPGGLHGMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2SC(F)F)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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